

KU-0063794: A Technical Guide to its Modulation of S6K1 Activity

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Compound of Interest

Compound Name: KU-0063794

Cat. No.: B1683987

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This in-depth technical guide explores the potent and specific mTOR inhibitor, **KU-0063794**, with a primary focus on its modulation of p70 Ribosomal S6 Kinase 1 (S6K1) activity. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.

Core Mechanism of Action

KU-0063794 is a highly specific, cell-permeable, dual inhibitor of the mammalian target of rapamycin (mTOR), targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with high potency.^{[1][2][3][4]} Its inhibitory action on these complexes prevents the downstream phosphorylation and activation of key signaling proteins involved in cell growth, proliferation, and survival, most notably S6K1.^{[2][3]}

The activation of S6K1 is a critical event downstream of mTORC1, primarily occurring through the phosphorylation of two key residues: Threonine 389 (Thr389) in the hydrophobic motif and Threonine 229 (Thr229) in the T-loop.^{[1][5]} **KU-0063794** effectively ablates S6K1 activity by directly inhibiting mTORC1, thereby preventing the crucial phosphorylation of Thr389.^[1] This initial blockade subsequently hinders the phosphorylation of Thr229, leading to a complete inactivation of S6K1.^[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and specificity of **KU-0063794**.

Table 1: In Vitro Potency of **KU-0063794**

Target	Assay Type	IC50	Reference
mTORC1	Cell-free kinase assay	~10 nM	[1] [2] [3]
mTORC2	Cell-free kinase assay	~10 nM	[1] [2] [3]

Table 2: Cellular Activity of **KU-0063794**

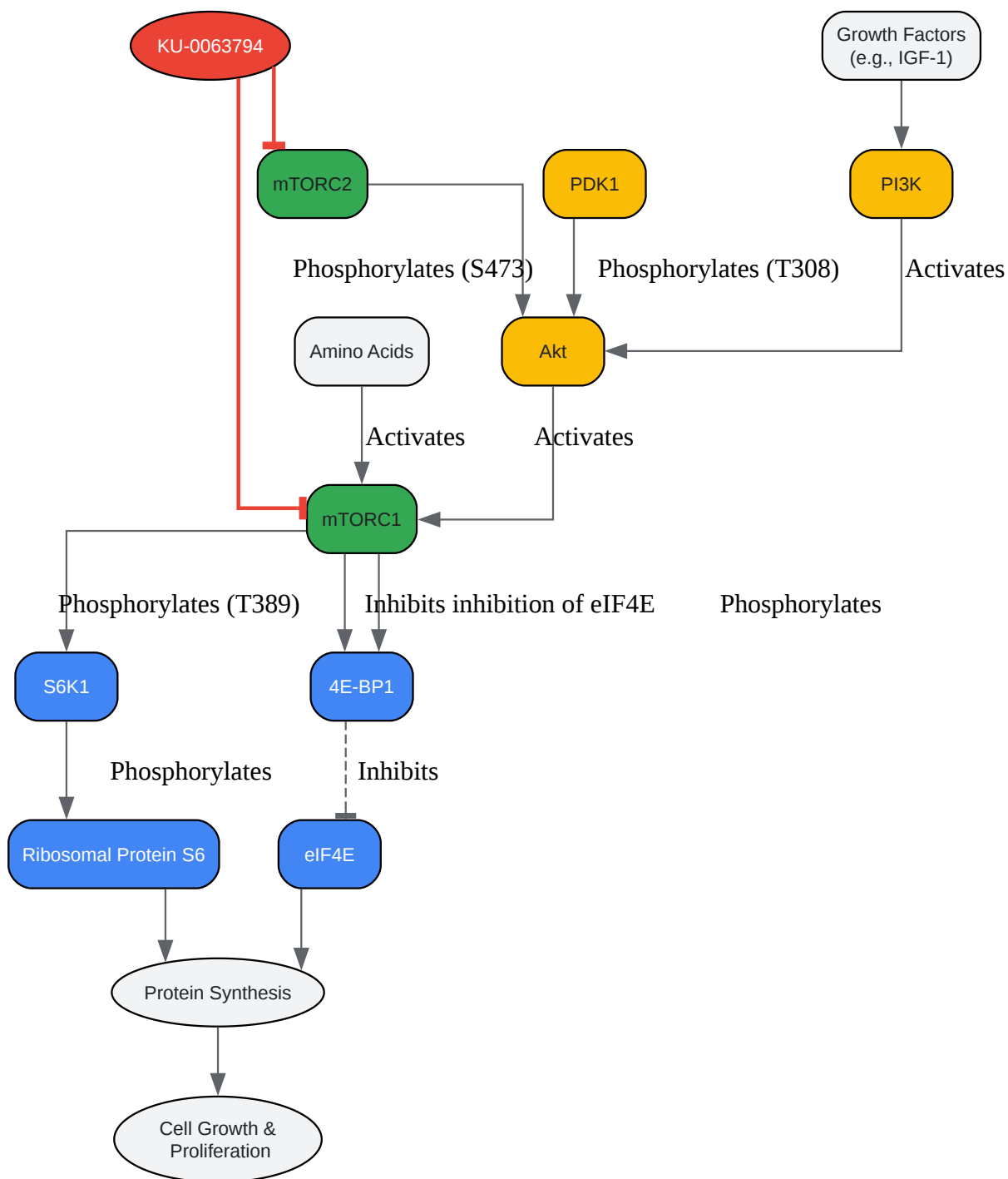
Effect	Cell Line	Concentration	Notes	Reference
Ablation of S6K1 activity (Thr389 & Thr229 phosphorylation)	HEK-293	30 nM	Rapidly ablates activity.	[1]
~90% inhibition of S6K1 activity (IGF1-stimulated)	HEK-293	300 nM	Serum-starved cells stimulated with IGF1.	[1]
Complete inhibition of amino-acid-induced S6K1 phosphorylation	HEK-293	100-300 nM	---	[1]
Inhibition of rS6 phosphorylation (Ser235/236)	U87MG	0.10 μ M (IC50)	---	[6]
Inhibition of Akt phosphorylation (Ser473)	U87MG	0.15 μ M (IC50)	---	[6]

Table 3: Kinase Selectivity of **KU-0063794**

Kinase Panel	Concentration	Result	Reference
76 other protein kinases	1 μ M	No significant inhibition.	[2] [7]
7 lipid kinases (including Class I PI3Ks)	10 μ M	No significant inhibition.	[2] [7]

Signaling Pathway

The following diagram illustrates the central role of mTOR in signaling pathways and the points of intervention by **KU-0063794**.



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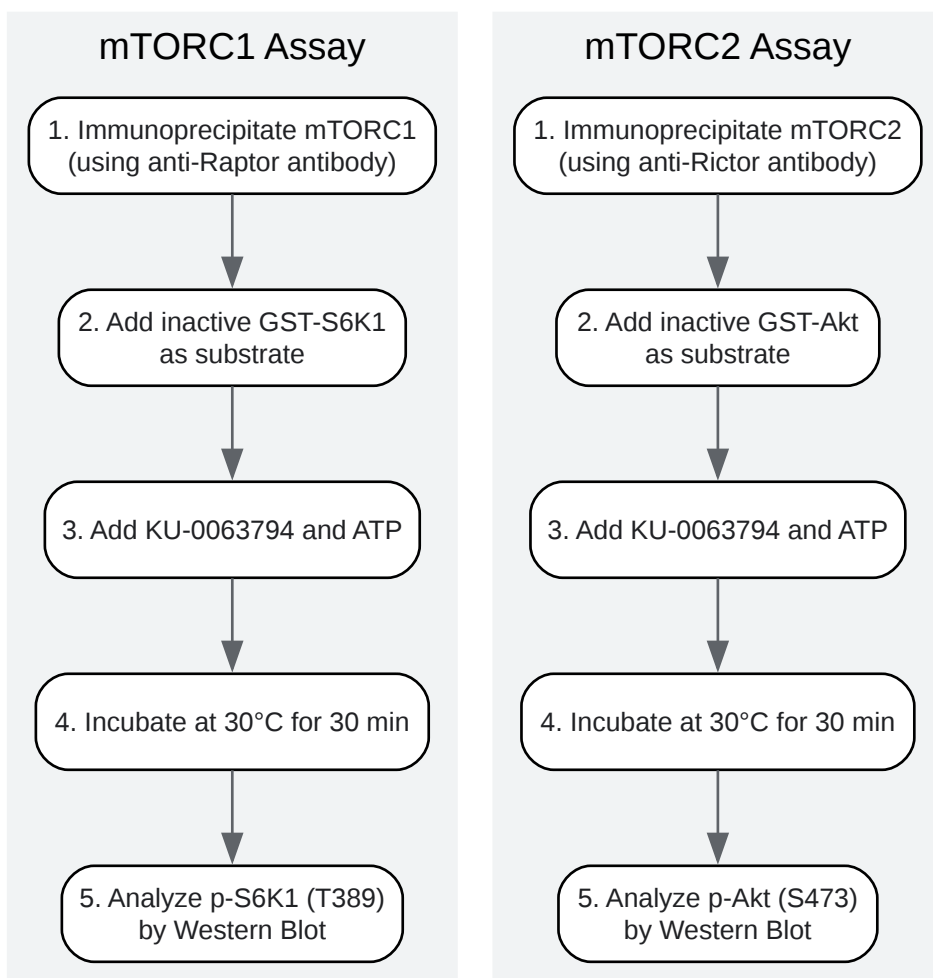
KU-0063794 inhibits mTORC1 and mTORC2, blocking downstream signaling.

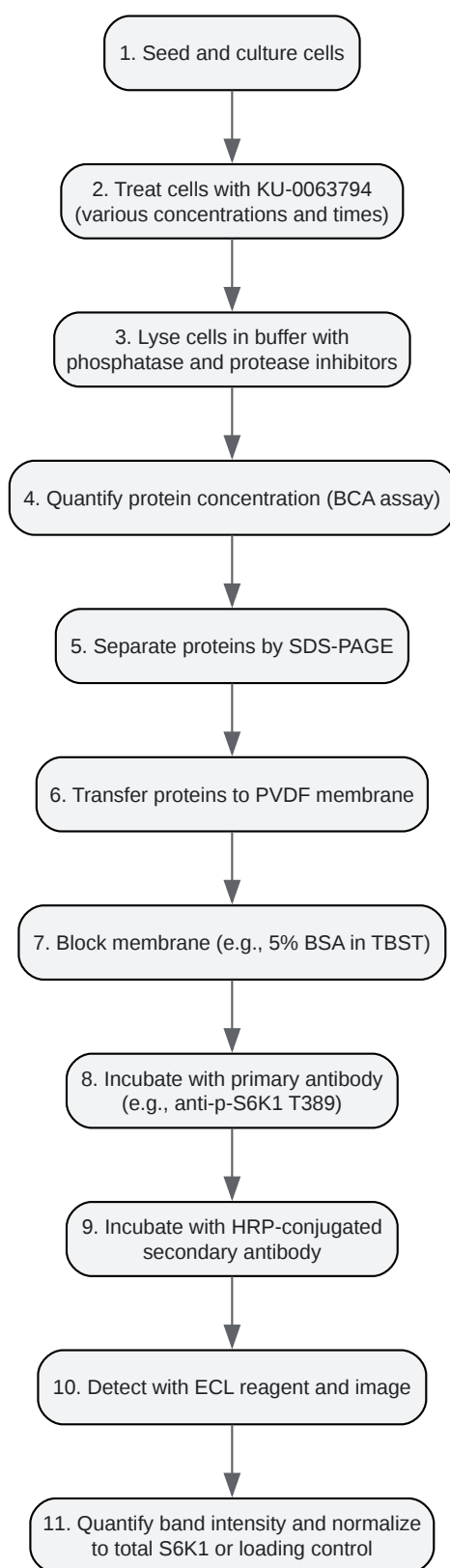
Experimental Protocols

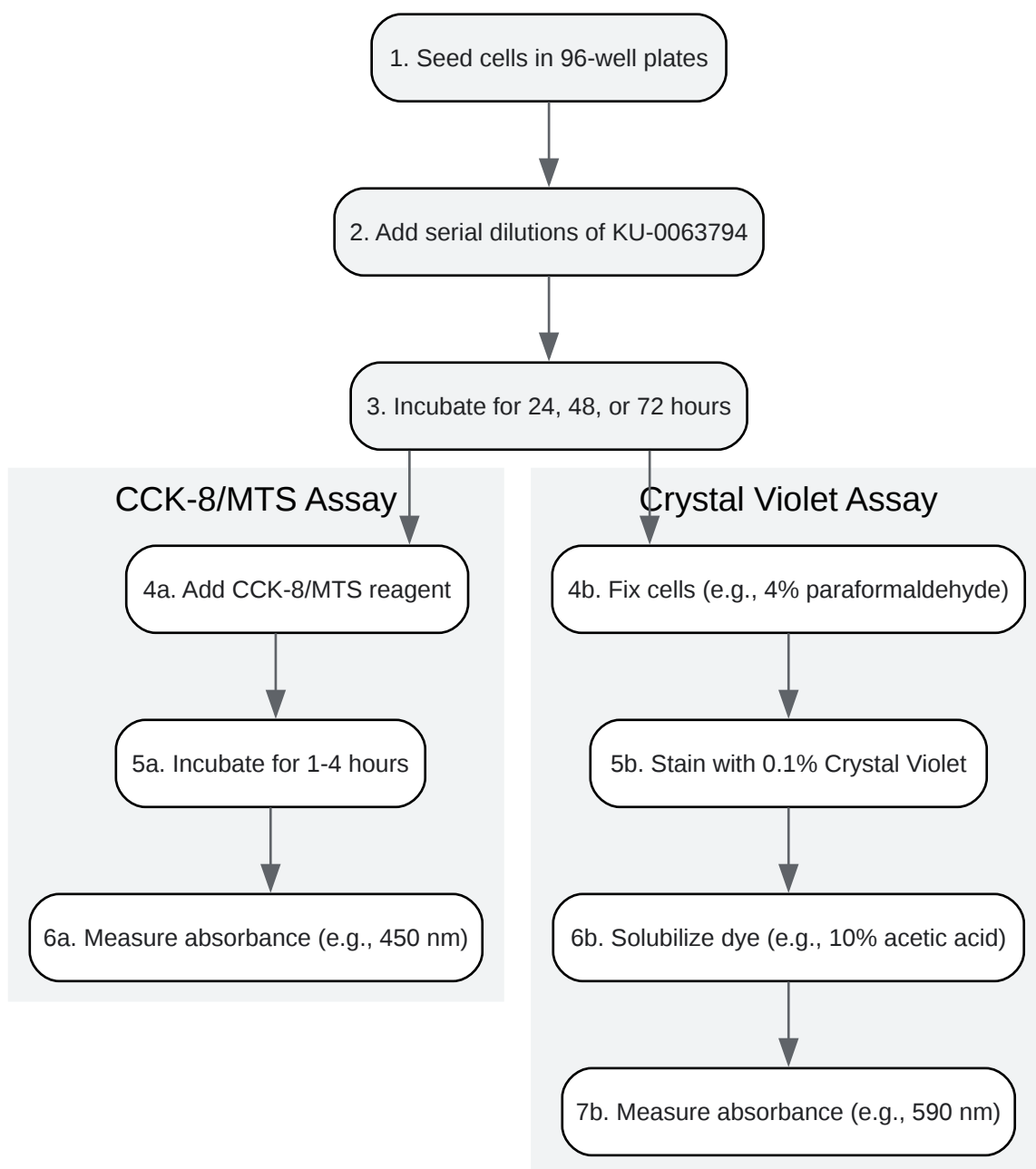
Detailed methodologies for key experiments are provided below.

In Vitro mTOR Kinase Assay

This protocol assesses the direct inhibitory effect of **KU-0063794** on mTORC1 and mTORC2 activity.^{[1][8]}







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